3-(Pyridin-3-yl)-1,4-diazepan-2-one
Description
3-(Pyridin-3-yl)-1,4-diazepan-2-one is a heterocyclic compound that features a seven-membered diazepane ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-pyridin-3-yl-1,4-diazepan-2-one |
InChI |
InChI=1S/C10H13N3O/c14-10-9(12-5-2-6-13-10)8-3-1-4-11-7-8/h1,3-4,7,9,12H,2,5-6H2,(H,13,14) |
InChI Key |
RYLCABNELLNYKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C(=O)NC1)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with a suitable bis-electrophile under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran are used to facilitate the reaction .
Industrial Production Methods
Industrial production of 3-(Pyridin-3-yl)-1,4-diazepan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced diazepane derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(Pyridin-3-yl)-1,4-diazepan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)-1,4-diazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved can include signal transduction cascades, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure and have been studied for their biomedical applications.
Imidazo[1,2-a]pyridines: Known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties.
Pyridazinones: These compounds also feature a nitrogen-containing heterocycle and are explored for their therapeutic potential.
Uniqueness
3-(Pyridin-3-yl)-1,4-diazepan-2-one is unique due to its seven-membered diazepane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets .
Biological Activity
3-(Pyridin-3-yl)-1,4-diazepan-2-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview supported by research findings.
Chemical Structure and Properties
The compound 3-(Pyridin-3-yl)-1,4-diazepan-2-one features a diazepane ring substituted with a pyridine moiety. The structural formula can be represented as follows:
This structure is pivotal in determining its interaction with biological targets, influencing its pharmacological profile.
Neuropharmacological Effects
Research has highlighted the potential of 3-(Pyridin-3-yl)-1,4-diazepan-2-one as an anxiolytic and anticonvulsant agent. In studies involving animal models, the compound demonstrated significant enhancements in neurotransmitter levels, specifically norepinephrine, dopamine, and serotonin in the mouse prefrontal cortex . This suggests a mechanism of action that may involve modulation of neurotransmitter systems related to anxiety and mood regulation.
Anticonvulsant Activity
In a series of experiments assessing anticonvulsant properties, derivatives of this compound were evaluated for their ability to protect against seizures induced by pentylenetetrazole (PTZ). The results indicated that several derivatives exhibited high anticonvulsant activity without causing muscle relaxation or significant toxicity . Notably, docking studies showed strong binding affinity to GABA_A receptors, which are critical in mediating inhibitory neurotransmission in the brain .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 3-(Pyridin-3-yl)-1,4-diazepan-2-one. Variations in substituents on the diazepane ring and pyridine moiety significantly affect potency and selectivity. For instance:
| Compound | Substituent | pEC₅₀ (T.b.b) | HLM Cl int (μg/min/mg protein) | Aq. Sol. (μM) |
|---|---|---|---|---|
| 19a | - | 5.3 | 300 | 6 |
| 19b | - | 5.7 | 180 | 13 |
| 19c | - | 5.9 | >300 | 17 |
The table illustrates how modifications impact both potency against Trypanosoma brucei and pharmacokinetic properties such as clearance rates and aqueous solubility .
Case Study: Neurotropic Activity
In a study investigating neurotropic effects, compounds derived from 3-(Pyridin-3-yl)-1,4-diazepan-2-one were tested for their ability to mitigate seizure activity. The most active compounds increased latency times significantly compared to controls, suggesting potential therapeutic applications in epilepsy .
Case Study: Antiplatelet Activity
Another study assessed the antiplatelet effects of related pyridine-based compounds linked to triazole units. These compounds exhibited strong antiplatelet activity with lower IC₅₀ values than acetylsalicylic acid, indicating their potential as alternatives in cardiovascular therapies .
Q & A
Q. What are the recommended synthetic routes for 3-(Pyridin-3-yl)-1,4-diazepan-2-one, and how can factorial design optimize yield?
Methodological Answer: Synthesis typically involves cyclization reactions between pyridine derivatives and diazepanone precursors. To optimize yield, employ factorial design to systematically evaluate variables (e.g., temperature, catalyst concentration, reaction time). For example, a 2<sup>k</sup> factorial design can identify interactions between variables, enabling efficient parameter optimization without exhaustive trial-and-error . Coupled with regression analysis, this approach quantifies the impact of each factor on yield and purity, reducing resource consumption .
Q. Which spectroscopic techniques are critical for characterizing 3-(Pyridin-3-yl)-1,4-diazepan-2-one, and how should experimental protocols be validated?
Methodological Answer: Key techniques include <sup>1</sup>H/<sup>13</sup>C NMR (to confirm ring structure and substituents), FT-IR (for functional group analysis), and X-ray crystallography (for absolute stereochemical confirmation). Validate protocols by:
- Cross-referencing spectral data with computational predictions (e.g., density functional theory for NMR chemical shifts).
- Replicating measurements under controlled conditions (e.g., solvent, temperature) to ensure consistency.
- Implementing peer-review checklists for data interpretation to minimize bias .
Q. What safety protocols are essential when handling 3-(Pyridin-3-yl)-1,4-diazepan-2-one in laboratory settings?
Methodological Answer:
- Conduct a risk assessment prior to synthesis, referencing Safety Data Sheets (SDS) for hazards (e.g., reactivity, toxicity) .
- Implement rigorous access controls and encryption for digital data to prevent breaches .
- Require 100% proficiency in safety exams (e.g., fire handling, waste disposal) before lab access, as mandated in advanced chemistry courses .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations guide the design of novel derivatives of 3-(Pyridin-3-yl)-1,4-diazepan-2-one?
Methodological Answer: Use quantum chemical reaction path searches to predict feasible synthetic routes for derivatives. For example:
- Apply density functional theory (DFT) to calculate transition-state energies and identify low-energy pathways for ring functionalization .
- Integrate machine learning (ML) with cheminformatics libraries to screen substituents for enhanced bioactivity or stability .
- Validate predictions via microfluidic high-throughput experimentation to bridge computational and empirical results .
Q. What strategies resolve contradictions between experimental data and computational predictions for 3-(Pyridin-3-yl)-1,4-diazepan-2-one’s reactivity?
Methodological Answer:
- Perform sensitivity analysis on computational models to identify parameters (e.g., solvent polarity, implicit vs. explicit solvation) causing discrepancies .
- Use multivariate regression to isolate experimental variables (e.g., impurity levels, catalyst deactivation) skewing reactivity outcomes .
- Establish a feedback loop: Recompute reaction pathways using experimental data (e.g., observed intermediates) to refine simulations iteratively .
Q. How can AI-driven platforms like COMSOL Multiphysics enhance process simulation for scaling up 3-(Pyridin-3-yl)-1,4-diazepan-2-one synthesis?
Methodological Answer:
- Leverage COMSOL’s multiphysics modules to model heat/mass transfer during reactor scaling. For instance, simulate turbulent flow in continuous stirred-tank reactors (CSTRs) to optimize mixing efficiency .
- Integrate AI-based surrogate models to predict nonlinear behavior (e.g., exothermic runaway risks) under scaled conditions .
- Validate simulations with pilot-scale experiments, using factorial design to minimize costly trial runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
